

PT217 Bispecific Antibody for Neuroendocrine Prostate Cancer: A Technical Guide

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Compound of Interest

Compound Name: Anticancer agent 217

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Introduction

PT217, also known as peluntamig, is a first-in-class, native IgG-like bispecific antibody currently under investigation for the treatment of neuroendocrine prostate cancer (NEPC) and other neuroendocrine carcinomas expressing Delta-like ligand 3 (DLL3).[1][2][3][4] Developed by Phanes Therapeutics, PT217 simultaneously targets two distinct antigens: DLL3 on the surface of tumor cells and CD47, a "don't eat me" signal ubiquitously expressed on both healthy and malignant cells.[1][5] This dual-targeting mechanism is designed to overcome immune evasion and activate both the innate and adaptive immune systems to elicit a potent anti-tumor response. The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to PT217 for the treatment of patients with metastatic de novo or treatment-emergent NEPC.[3]

Mechanism of Action

PT217's innovative design allows it to orchestrate a multi-pronged attack against cancer cells. The antibody comprises two distinct binding domains: one that specifically recognizes DLL3, a protein aberrantly expressed on the surface of neuroendocrine tumors, and another that binds to CD47.[1][5]

The proposed mechanism of action involves:

- **Targeted Tumor Recognition:** The anti-DLL3 arm of PT217 ensures specific binding to neuroendocrine cancer cells, minimizing off-target effects.
- **Inhibition of the CD47-SIRP α Axis:** By binding to CD47 on tumor cells, PT217 blocks its interaction with the signal-regulatory protein alpha (SIRP α) on macrophages. This blockade effectively removes the "don't eat me" signal, rendering the cancer cells susceptible to phagocytosis.
- **Induction of Antibody-Dependent Cellular Phagocytosis (ADCP):** With the CD47-SIRP α pathway inhibited, the Fc region of PT217 can engage with Fc receptors on macrophages, leading to the engulfment and destruction of the targeted tumor cells.
- **Enhancement of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC):** The Fc region of PT217 can also be recognized by Natural Killer (NK) cells, triggering the release of cytotoxic granules and inducing apoptosis in the DLL3-expressing cancer cells.
- **Stimulation of an Adaptive Immune Response:** The phagocytosis of tumor cells by antigen-presenting cells like macrophages is expected to facilitate the processing and presentation of tumor-associated antigens, potentially leading to the activation of a T-cell-mediated adaptive immune response against the tumor.

Caption: PT217 Mechanism of Action.

Preclinical Data

While comprehensive quantitative preclinical data for PT217 is not yet publicly available in peer-reviewed journals, information from conference abstracts and company presentations highlights its promising anti-tumor activity.

In Vitro Studies

PT217 has demonstrated the ability to block the CD47-SIRP α interaction and induce both ADCP and ADCC in vitro.

Table 1: In Vitro Activity of PT217 (Illustrative)

Assay	Target Cell Line	Effector Cells	Metric	Result
CD47-SIRP α Blockade	DLL3+/CD47+ NEPC Cells	-	IC50	Data Not Available
ADCP	DLL3+/CD47+ NEPC Cells	Macrophages	EC50	Data Not Available
ADCC	DLL3+/CD47+ NEPC Cells	NK Cells	EC50	Data Not Available

Note: This table is illustrative. Specific quantitative data from preclinical studies have not been publicly released.

In Vivo Studies

Preclinical studies in xenograft mouse models have shown that PT217 can suppress tumor growth.

Table 2: In Vivo Efficacy of PT217 in Neuroendocrine Prostate Cancer Xenograft Model (Illustrative)

Xenograft Model	Treatment Group	Dose	Dosing Schedule	Tumor Growth Inhibition (%)
NEPC Patient-Derived Xenograft (PDX)	Vehicle Control	-	-	0%
NEPC Patient-Derived Xenograft (PDX)	PT217	Data Not Available	Data Not Available	Data Not Available

Note: This table is illustrative. Specific quantitative data from in vivo studies have not been publicly released.

Experimental Protocols

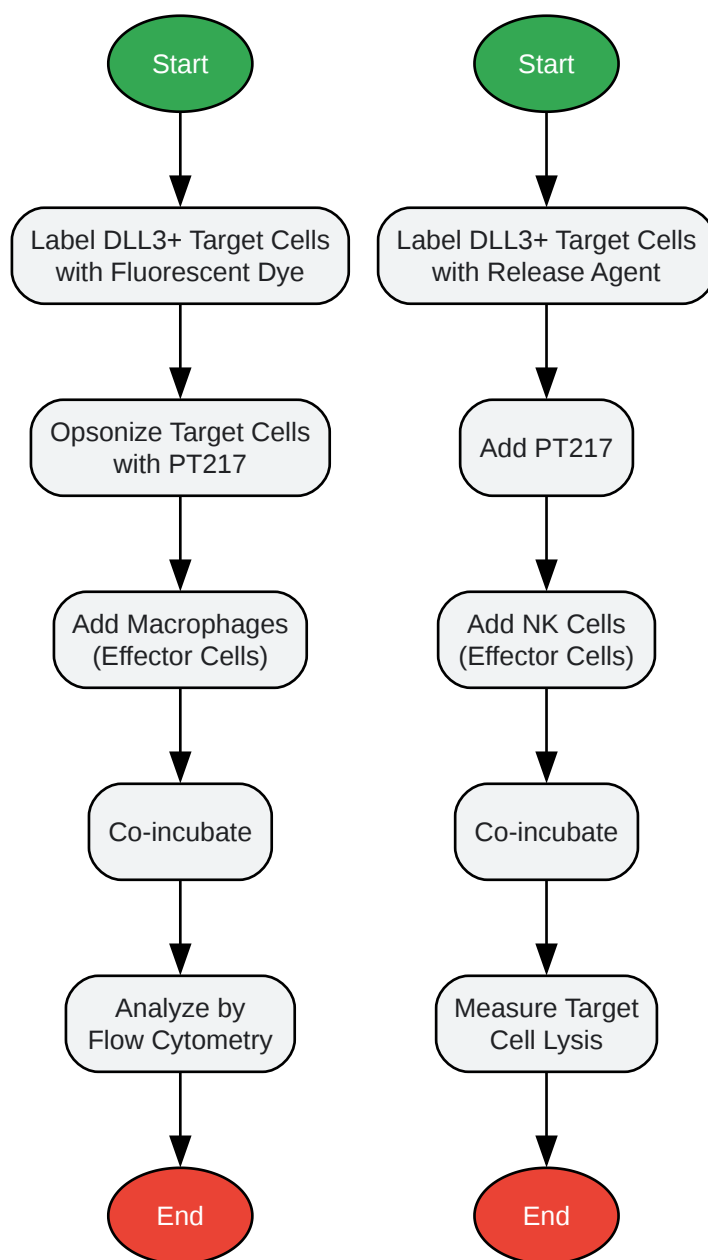
Detailed experimental protocols for the preclinical evaluation of PT217 have not been published. However, based on the nature of the antibody and its mechanism of action, the following standard methodologies are likely to have been employed.

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

Objective: To determine the ability of PT217 to mediate the phagocytosis of DLL3-expressing tumor cells by macrophages.

General Protocol:

- **Cell Preparation:**
 - **Target Cells:** DLL3-positive neuroendocrine prostate cancer cells are labeled with a fluorescent dye (e.g., CFSE).
 - **Effector Cells:** Macrophages are differentiated from peripheral blood mononuclear cells (PBMCs) or a macrophage cell line is used.
- **Assay Setup:**
 - Labeled target cells are opsonized with varying concentrations of PT217 or a control antibody.
 - Effector cells are added to the opsonized target cells at a specific effector-to-target (E:T) ratio.
- **Incubation:** The co-culture is incubated for a defined period (e.g., 2-4 hours) to allow for phagocytosis.
- **Data Acquisition:** The percentage of macrophages that have engulfed fluorescently labeled target cells is quantified using flow cytometry.



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